molecular formula C8H8N4 B13931318 3-(1H-Pyrazol-1-YL)pyridin-2-amine

3-(1H-Pyrazol-1-YL)pyridin-2-amine

Cat. No.: B13931318
M. Wt: 160.18 g/mol
InChI Key: KRVKBZAGJGPDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-YL)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-YL)pyridin-2-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 2-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine ring.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-YL)pyridine: Similar structure but lacks the amine group.

    4-(1H-Pyrazol-1-YL)pyridine: Similar structure with the pyrazole ring attached at a different position on the pyridine ring.

    2-(1H-Pyrazol-1-YL)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

3-(1H-Pyrazol-1-YL)pyridin-2-amine is unique due to the presence of both the pyrazole and pyridine rings, as well as the amine group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-pyrazol-1-ylpyridin-2-amine

InChI

InChI=1S/C8H8N4/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H,(H2,9,10)

InChI Key

KRVKBZAGJGPDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)N2C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.